

Application Notes: C8 Dihydroceramide (d18:0/8:0) for In Vitro Studies

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Compound of Interest

Compound Name: C8 Dihydroceramide

Cat. No.: B043514

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Introduction

C8 Dihydroceramide (Cer(d18:0/8:0)) is a synthetic, cell-permeable sphingolipid, structurally characterized by a D-erythro-sphinganine backbone N-acylated with an eight-carbon fatty acid (octanoic acid). It is the immediate, biologically synthesized precursor to C8 ceramide, differing only by the absence of a 4,5-trans double bond in the sphingoid base.[1][2] For many years, dihydroceramides were considered biologically inert intermediates in the de novo synthesis of ceramides and were primarily used as negative controls in studies investigating ceramide signaling.[1][3]

However, emerging research has revealed that dihydroceramides, including the C8 analog, are bioactive lipids in their own right.[2][4] Accumulation of dihydroceramides is now known to induce distinct cellular responses, such as autophagy, cell cycle arrest, and endoplasmic reticulum (ER) stress, often with outcomes that differ from or even oppose those of their ceramide counterparts.[2][4] This makes **C8 dihydroceramide** an essential tool for dissecting the specific signaling roles of these two closely related lipid classes in cellular processes like apoptosis, cell proliferation, and stress responses.[2][4]

Physicochemical and Handling Properties

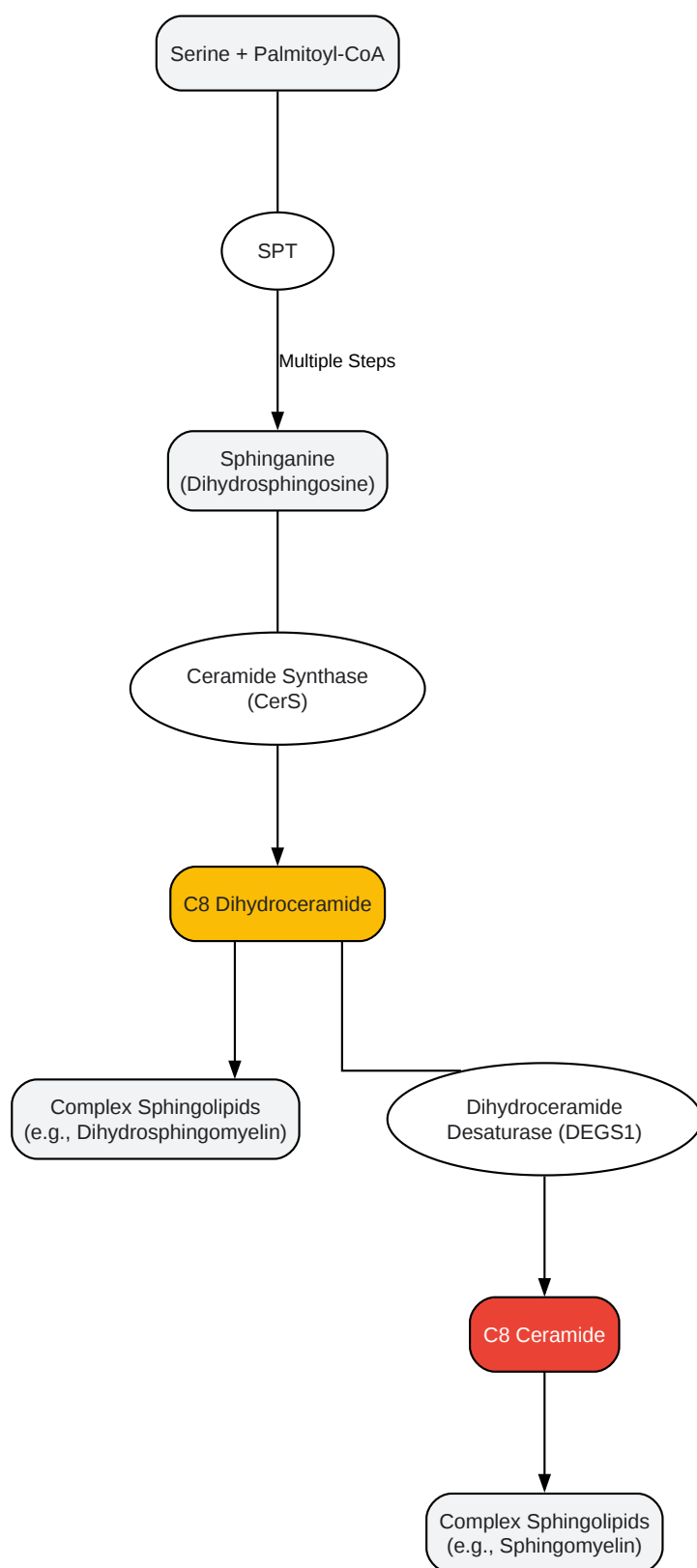
Proper handling and solubilization are critical for obtaining reproducible results in in vitro experiments. The lipophilic nature of **C8 dihydroceramide** necessitates the use of organic solvents for stock solution preparation.

| Property | Value | References |
|-------------------|--|------------|
| Systematic Name | N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-octanamide | [3] |
| Synonyms | Cer(d18:0/8:0), N-octanoyl-D-erythro-dihydrosphingosine | [3] |
| Molecular Formula | C ₂₆ H ₅₃ NO ₃ | [3] |
| Molecular Weight | 427.70 g/mol | [3] |
| CAS Number | 145774-33-0 | [3] |
| Physical Form | Waxy solid, white | |
| Solubility | DMF: 25 mg/mL Ethanol: 10 mg/mL DMSO: 5 mg/mL Chloroform: Soluble | [1][3] |
| Storage | Store powder and stock solutions at -20°C. | |

Biological Activity and Signaling Pathways

De Novo Sphingolipid Biosynthesis

C8 dihydroceramide is an intermediate in the de novo sphingolipid synthesis pathway, which primarily occurs in the endoplasmic reticulum.[2] The pathway begins with the condensation of serine and palmitoyl-CoA.[5] The key final steps involve the acylation of a sphinganine backbone by a ceramide synthase (CerS) to form dihydroceramide.[2] Dihydroceramide is then desaturated by the enzyme dihydroceramide desaturase (DEGS1) to introduce a 4,5-trans double bond, yielding ceramide.[2][3] Inhibiting DEGS1 is a common experimental strategy to induce the accumulation of endogenous dihydroceramides.[4]



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De Novo Sphingolipid Biosynthesis Pathway.

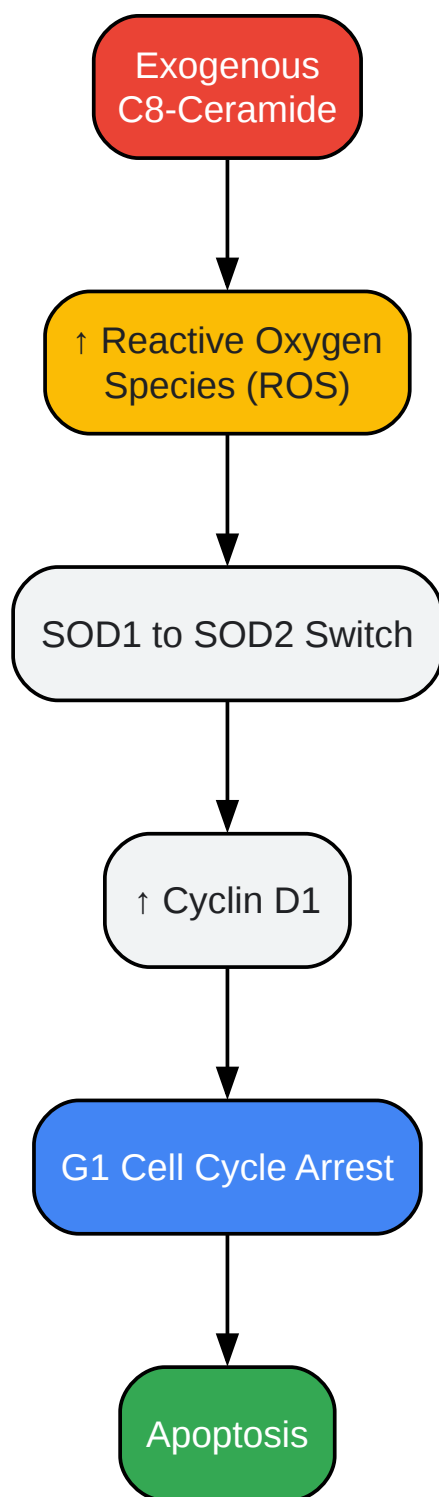
Dihydroceramide-Specific Signaling

While C8 ceramide is a well-established inducer of apoptosis and cell cycle arrest, **C8 dihydroceramide** triggers distinct signaling cascades.^{[4][6]} Its accumulation has been linked to:

- **Autophagy:** Dihydroceramide can promote the formation of autophagosomes, a key step in autophagy, which can act as a pro-survival response under cellular stress.^{[2][4]}
- **Cell Cycle Delay:** It can cause a temporary arrest in the G0/G1 phase of the cell cycle, delaying the G1/S transition and slowing cell proliferation without necessarily inducing cell death.^{[4][7]}
- **ER Stress:** Accumulation of dihydroceramide at the endoplasmic reticulum can induce ER stress and trigger the Unfolded Protein Response (UPR).^[4]
- **Anti-Apoptotic Roles:** In some contexts, dihydroceramide can counteract the pro-apoptotic effects of ceramide. For instance, it has been shown to inhibit the formation of ceramide-induced channels in the mitochondrial outer membrane, a critical step for the release of pro-apoptotic factors.

Contrasting Pathway: C8-Ceramide-Induced Apoptosis

To appreciate the utility of **C8 dihydroceramide** as a control, it is useful to visualize the pro-apoptotic pathway initiated by C8 ceramide. In many cancer cell lines, such as H1299 non-small-cell lung cancer cells, C8 ceramide treatment leads to an overproduction of reactive oxygen species (ROS), a shift in superoxide dismutase expression (SOD1 to SOD2), and accumulation of cyclin D1, culminating in G1 cell cycle arrest and apoptosis.^{[6][8]} **C8 dihydroceramide** does not typically activate this cascade, making it an ideal negative control.^[1]



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Signaling pathway of C8-Ceramide-induced apoptosis.

Experimental Protocols

The following protocols provide a framework for preparing and using **C8 dihydroceramide** in typical in vitro cell culture experiments.

Protocol 1: Preparation of C8 Dihydroceramide Stock Solution

Objective: To prepare a concentrated stock solution of **C8 dihydroceramide** in a suitable organic solvent.

Materials:

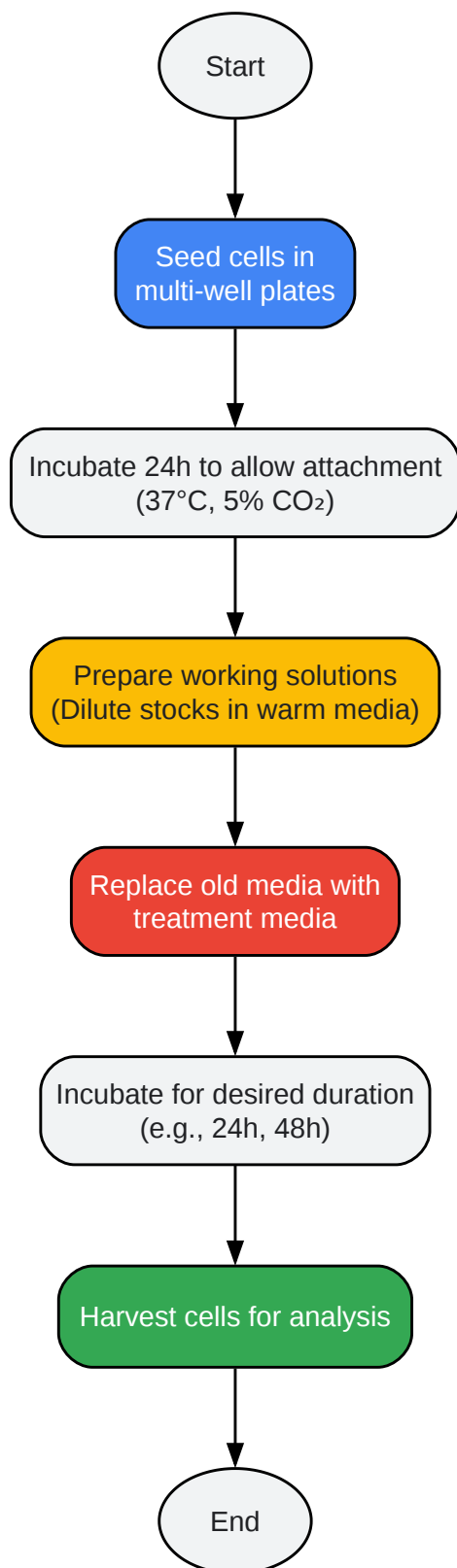
- **C8 Dihydroceramide** powder (e.g., Sigma-Aldrich C8605)
- Anhydrous Dimethyl sulfoxide (DMSO) or 100% Ethanol
- Sterile microcentrifuge tubes or glass vials
- Vortex mixer

Procedure:

- In a sterile tube, carefully weigh the desired amount of **C8 dihydroceramide** powder.
- Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 5-10 mM). Based on solubility data, a 10 mM stock in ethanol (4.28 mg/mL) is readily achievable.^[1]
- Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
- Visually inspect the solution to ensure no solid particulates remain.
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C. The solution is typically stable for several months under these conditions.^[1]

Protocol 2: General Protocol for In Vitro Cell Treatment

Objective: To treat cultured cells with **C8 dihydroceramide** and a C8 ceramide positive control.



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General experimental workflow for cell treatment.

Materials:

- **C8 dihydroceramide** stock solution (from Protocol 1)
- C8 ceramide stock solution (prepared similarly)
- Cultured cells in exponential growth phase
- Complete cell culture medium, pre-warmed to 37°C
- Sterile multi-well plates or flasks

Procedure:

- Cell Seeding: Seed cells at a density that will ensure they are sub-confluent (e.g., 60-80%) at the time of analysis. Allow cells to adhere and recover for at least 24 hours.[9]
- Prepare Working Solutions: Immediately before use, thaw the stock solutions. Dilute the **C8 dihydroceramide** and C8 ceramide stocks into pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 1-50 μ M).[6]
 - Important: To prevent precipitation of the lipid, add the stock solution to the medium while gently vortexing.[9]
 - Vehicle Control: Prepare a control medium containing the same final concentration of the solvent (e.g., DMSO, ethanol) used for the stock solutions. The final solvent concentration should not exceed 0.1% to avoid cytotoxicity.[9]
- Cell Treatment: Carefully remove the existing medium from the cells and gently replace it with the prepared treatment media (Vehicle, **C8 Dihydroceramide**, C8 Ceramide).
- Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard conditions (37°C, 5% CO₂).[9]
- Downstream Analysis: Following incubation, harvest the cells and proceed with the desired endpoint assays, such as viability (MTT), apoptosis (Annexin V/PI staining), or protein

expression (Western Blot).[10]

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